1-[4-(Morpholin-4-yl)piperidin-1-yl]ethan-1-one
Overview
Description
“1-[4-(Morpholin-4-yl)piperidin-1-yl]ethan-1-one” is a chemical compound with the molecular formula C11H20N2O2 .
Molecular Structure Analysis
The molecular weight of “1-[4-(Morpholin-4-yl)piperidin-1-yl]ethan-1-one” is 212.29 . The detailed molecular structure is not available in the retrieved data.Physical And Chemical Properties Analysis
The boiling point of “1-[4-(Morpholin-4-yl)piperidin-1-yl]ethan-1-one” is predicted to be 351.9±37.0 °C, and its density is predicted to be 1.111±0.06 g/cm3 . The pKa value is predicted to be 7.18±0.20 .Scientific Research Applications
Cancer Treatment
The compound is a key component in the synthesis of Alectinib hydrochloride , an anticancer medication used for the first-line treatment of non-small cell lung cancer . It was approved for medical use in 2014 and is now used worldwide .
Pharmaceutical Industry
The solid form of Alectinib, which contains the compound, is used in medications .
Non-linear Optics
The compound may have applications in non-linear optics, which is important in areas such as optical communication, sensing data storage computing .
4. Inhibitor of Anaplastic Lymphoma Kinase Activity Alectinib, which contains the compound, is an inhibitor of anaplastic lymphoma kinase activity . This has implications for the treatment of certain types of cancer .
Polymorphism Study
The compound is used in the study of polymorphism in pharmaceuticals . Polymorphism refers to the ability of solid materials to exist in more than one form or crystal structure .
Structure Determination
The compound is used in the determination of molecular and crystal structures . This is crucial in the development and quality control of pharmaceuticals .
Mechanism of Action
Target of Action
Similar compounds have been found to interact withCathepsin F , a cysteine protease involved in protein degradation .
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown . Given its potential interaction with Cathepsin F, it may influence protein degradation pathways.
properties
IUPAC Name |
1-(4-morpholin-4-ylpiperidin-1-yl)ethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-10(14)12-4-2-11(3-5-12)13-6-8-15-9-7-13/h11H,2-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJTXKEGWGBVPGB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)N2CCOCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Morpholin-4-yl)piperidin-1-yl]ethan-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.